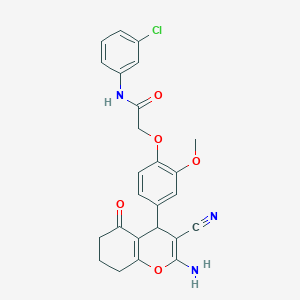
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of functional groups: Amino, cyano, and methoxy groups can be introduced through nucleophilic substitution or other suitable reactions.
Coupling reactions: The final step may involve coupling the chromen derivative with 3-chlorophenyl acetamide using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale with consistent results.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to receptors or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide: can be compared with other chromen derivatives that have similar structures and biological activities.
Uniqueness
Structural uniqueness: The presence of specific functional groups and the overall molecular architecture.
Biological activity: Unique interactions with biological targets that differentiate it from other compounds.
Biological Activity
The compound 2-(4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide is a complex organic molecule with intriguing potential in medicinal chemistry. Its unique structure comprises a chromene core and various functional groups that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H27ClN3O5, with a molar mass of approximately 473.49 g/mol. The presence of functional groups such as amino, cyano, and methoxyphenoxy enhances its reactivity and potential biological interactions.
Biological Activities
Research indicates that compounds related to this structure exhibit a variety of biological activities:
-
Anticancer Activity :
- Compounds similar to this one have shown promising results in inhibiting cancer cell growth. For instance, derivatives of 2-amino-3-cyanochromenes were tested for their efficacy against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. These derivatives demonstrated higher activity than standard chemotherapeutics like cisplatin and topotecan .
- Antifungal Activity :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound may inhibit enzymes by binding to their active sites, thereby disrupting their function. For example, it has been shown to interact effectively with topoisomerase IB and CYP51, critical enzymes in DNA replication and sterol biosynthesis, respectively .
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Case Studies
Several studies have highlighted the potential of related compounds:
- Study on Anticancer Efficacy :
- Antifungal Assessment :
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Properties
Molecular Formula |
C25H22ClN3O5 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O5/c1-32-21-10-14(23-17(12-27)25(28)34-20-7-3-6-18(30)24(20)23)8-9-19(21)33-13-22(31)29-16-5-2-4-15(26)11-16/h2,4-5,8-11,23H,3,6-7,13,28H2,1H3,(H,29,31) |
InChI Key |
PUHPJNLKIBESSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















